molecular formula C15H10N4O2 B2676257 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1192557-22-4

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2676257
CAS No.: 1192557-22-4
M. Wt: 278.271
InChI Key: SAFZBAGOHQBHFI-UHFFFAOYSA-N
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Description

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines three distinct rings: furan, pyrazole, and oxadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as sulfuric acid or phosphorous oxychloride to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing industrial solvents and catalysts that are cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c1-2-5-10(6-3-1)14-16-15(21-19-14)12-9-11(17-18-12)13-7-4-8-20-13/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFZBAGOHQBHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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